3-(3-Phenylpropoxy)pyrrolidine
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Overview
Description
3-(3-Phenylpropoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-phenylpropoxy group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
The synthesis of 3-(3-Phenylpropoxy)pyrrolidine typically involves the reaction of pyrrolidine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(3-Phenylpropoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-(3-Phenylpropoxy)pyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
3-(3-Phenylpropoxy)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the 3-phenylpropoxy group, making it less complex and with different biological activities.
3-(3-Methylpropoxy)pyrrolidine: A similar compound with a methyl group instead of a phenyl group, leading to different chemical properties and reactivity.
This compound-2,5-dione: A derivative with additional functional groups, which can alter its biological activity and applications.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(3-phenylpropoxy)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-11-13/h1-3,5-6,13-14H,4,7-11H2 |
InChI Key |
CBOQLKCMPYOHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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